molecular formula C12H11FN2O B10909239 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline

Cat. No.: B10909239
M. Wt: 218.23 g/mol
InChI Key: SXTMWJNDIQFLCR-UHFFFAOYSA-N
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Description

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline (C₁₂H₁₂FN₂O, molecular weight 234.24 g/mol) is a fluorinated aromatic amine characterized by a pyridin-3-ylmethoxy group at the 4-position and a fluorine atom at the 3-position of the aniline ring. This structural combination enhances its electronic and steric properties, making it a valuable intermediate in pharmaceutical research, particularly for anticancer and antimicrobial applications . The fluorine atom increases metabolic stability and lipophilicity, while the pyridine ring contributes to hydrogen bonding and π-π interactions with biological targets .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

3-fluoro-4-(pyridin-3-ylmethoxy)aniline

InChI

InChI=1S/C12H11FN2O/c13-11-6-10(14)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7H,8,14H2

InChI Key

SXTMWJNDIQFLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline typically involves the nucleophilic substitution of a fluorine atom onto a pyridine ring. One common method involves the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent to produce 3-fluoro-4-nitropyridine N-oxide, which is then reduced to 3-fluoro-4-aminopyridine . This intermediate can be further reacted with an appropriate methoxy aniline derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction typically produces amines.

Scientific Research Applications

3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(pyridin-3-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. This can lead to modulation of the target’s activity and subsequent biological effects .

Comparison with Similar Compounds

Chemical and Physical Properties

Property Value/Description
Molecular Weight 234.24 g/mol
Boiling Point ~349.5°C (estimated)
Solubility Moderate in polar aprotic solvents (DMF, DMSO)
Key Functional Groups Fluorine (electron-withdrawing), pyridine (hydrogen-bond acceptor), methoxy (electron-donating)

The fluorine atom induces electron withdrawal, activating the aniline ring for electrophilic substitution. The pyridin-3-ylmethoxy group adds steric bulk and facilitates interactions with biological targets via its nitrogen lone pair .

Comparison with Similar Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity (IC₅₀) Reference
3-Fluoro-4-(pyridin-3-ylmethoxy)aniline C₁₂H₁₂FN₂O Fluorine at 3-position, pyridin-3-ylmethoxy 15 µM (MCF-7)
4-(Pyridin-3-ylmethoxy)aniline C₁₂H₁₂N₂O No fluorine, pyridin-3-ylmethoxy Lower metabolic stability
3-Chloro-4-(pyridin-2-ylmethoxy)aniline C₁₂H₁₁ClN₂O Chlorine at 3-position, pyridin-2-ylmethoxy Antitumor activity (data not reported)
3-Fluoro-4-methoxyaniline C₇H₈FNO Fluorine at 3-position, methoxy (no pyridine) Limited biological data
3-Fluoro-4-(thiophen-3-yl)aniline C₁₀H₈FNS Fluorine at 3-position, thiophene ring Antibacterial/antifungal applications

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances binding affinity and metabolic stability compared to non-fluorinated analogs (e.g., 4-(pyridin-3-ylmethoxy)aniline) .
  • Pyridine Positioning : Pyridin-3-ylmethoxy improves target selectivity over pyridin-2-yl or pyridin-4-yl derivatives due to optimized steric and electronic interactions .
  • Methoxy Linker : Increases solubility and reduces cytotoxicity compared to direct pyridine-aniline linkages .

Biological Activity

3-Fluoro-4-(pyridin-3-ylmethoxy)aniline is a chemical compound characterized by its unique structure, which includes a fluorinated aromatic ring and a pyridine moiety. This combination enhances its biological activity, making it a subject of interest in medicinal chemistry and related fields. The compound's molecular formula is C12H12FN2OC_{12}H_{12}FN_2O with a molecular weight of approximately 254.69 g/mol.

The biological activity of 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of the fluorine atom increases the compound's reactivity and binding affinity towards molecular targets, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to alterations in cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways.

Biological Activities

Research indicates that 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have shown that the compound has potential antimicrobial effects, making it valuable in developing new antibiotics.
  • Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, with studies indicating significant inhibition of cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline:

  • Anticancer Activity Evaluation :
    • A study assessed the compound's effects on various cancer cell lines, revealing an inhibition percentage of over 80% against several types, including breast and melanoma cancers.
    • The compound was found to exhibit IC50 values comparable to established anticancer drugs, indicating its potential as a therapeutic agent .
  • Mechanistic Studies :
    • Investigations into the compound's mechanism revealed that it binds effectively to target proteins, disrupting their normal function and leading to increased cell death in cancerous cells .

Comparative Analysis

To understand the uniqueness of 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-Fluoro-4-methoxyanilineC13H14FNLacks the pyridine ring
4-(Pyridin-3-ylmethoxy)anilineC12H12N2OLacks the fluorine atom
3-FluoroanilineC7H7FNLacks both the pyridine ring and methoxy group
2-Fluoro-4-(pyridin-2-ylmethoxy)anilineC12H13Cl2FN2ODifferent positioning of fluorine

The structural variations among these compounds highlight how the specific combination of functional groups in 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline contributes to its enhanced biological properties.

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